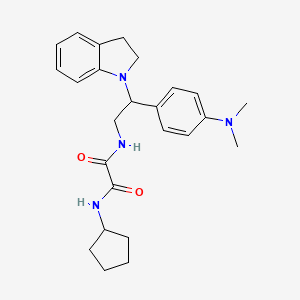

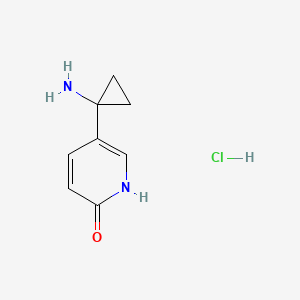

![molecular formula C17H21N3O4 B2970554 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-95-9](/img/structure/B2970554.png)

3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic compound. It is related to a class of compounds known as spirohydantoins . These compounds have been studied for their potential pharmacological activity, particularly as anticonvulsant agents .

Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The synthesis process is designed to be simple, fast, and cost-effective, with high yields and no further purification needed .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a spiro configuration (a bicyclic molecule with one atom shared between the two rings) and multiple functional groups . The structure–activity relationship (SAR) for these types of compounds is often studied to better understand their pharmacological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step processes that include reactions such as N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and O-acylation . The specific reactivity of the compound is due to the more activated N-3 position with the two neighboring activating carbonyl groups .Applications De Recherche Scientifique

Antimicrobial and Detoxification Applications

A study by Ren et al. (2009) synthesized a new N-halamine precursor bonded onto cotton fabrics, demonstrating significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. This research highlights the potential of N-halamine coated materials, including compounds related to the specified chemical structure, for antimicrobial and detoxification applications, particularly in creating safer and cleaner environments (Ren et al., 2009).

Structural Analysis and Crystallography

Rohlíček et al. (2010) focused on the crystal structure of a compound related to the specified chemical, shedding light on its molecular configuration and interactions. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various scientific and industrial contexts (Rohlíček et al., 2010).

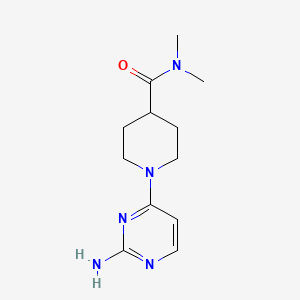

Therapeutic Research Applications

Research by Váchal et al. (2012) discovered triazaspirodecanediones as a structural class of pan-inhibitors for the treatment of anemia, illustrating the therapeutic potential of compounds with similar structures. This discovery is particularly significant for developing new treatments for diseases associated with hypoxia-inducible factors, such as anemia, showcasing the medicinal chemistry applications of these compounds (Váchal et al., 2012).

Synthesis and Chemical Characterization

Ghochikyan et al. (2016) presented an efficient synthesis of triazole-containing spiro dilactones, demonstrating the versatility and reactivity of spirocyclic compounds in creating multifunctional structures with potential applications in material science and drug development (Ghochikyan et al., 2016).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the available resources, related compounds (such as spirohydantoins) have been studied for their anticonvulsant activity . They are evaluated for their possible anticonvulsant activity by maximal electroshock seizure (MES) test .

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-12(24-13-6-4-3-5-7-13)14(21)20-10-8-17(9-11-20)15(22)19(2)16(23)18-17/h3-7,12H,8-11H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUIWVRQKOKIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2970471.png)

![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)

![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)

![((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2970486.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2970487.png)